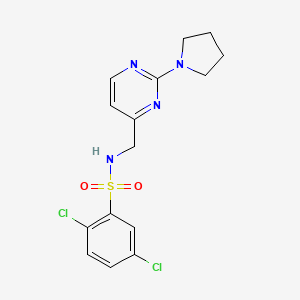

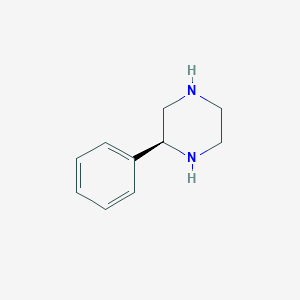

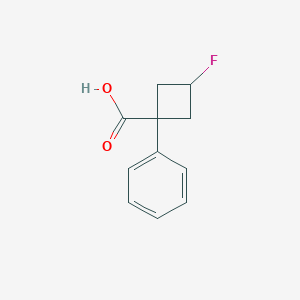

(2S)-2-phenylpiperazine

カタログ番号:

B2800755

CAS番号:

137766-74-6

分子量:

162.236

InChIキー:

RIMRLBGNCLMSNH-SNVBAGLBSA-N

注意:

研究専用です。人間または獣医用ではありません。

概要

説明

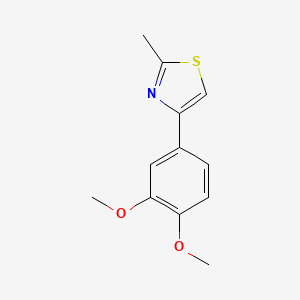

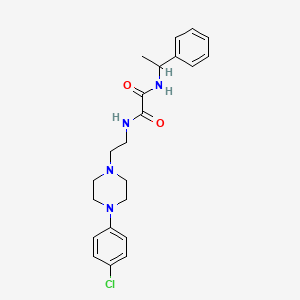

“(2S)-2-phenylpiperazine” is a chemical compound with the molecular formula C10H14N2 . It is used in various applications and is available for purchase for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 162.232 Da, and the monoisotopic mass is 162.115692 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 162.23200 . Other physical and chemical properties such as density and boiling point are also available .科学的研究の応用

Versatile Scaffold in Medicinal Chemistry

- The N-phenylpiperazine subunit is a versatile scaffold in medicinal chemistry, particularly for CNS disorders. This structure has proven “druglikeness” and potential for diversifying applications in various therapeutic areas (Maia, Tesch, & Fraga, 2012).

Synthesis Processes

- Synthesis of 2-phenylpiperazine, an intermediate of mirtazapine, involves reactions with phosphorus trichloride, bromine, ethylenediamine, and lithium aluminum hydride, achieving an overall yield of 31.7% (Yun, 2003).

Chemical Stability Analysis

- N-phenylpiperazine compounds, known for crossing the blood-brain barrier, were studied for chemical stability, which is crucial for drug quality, safety, and efficacy. Hydrolysis degradation, a common destructive process, was investigated in depth (Tarsa et al., 2019).

Role in Antihypertensive Agents

- 2-phenylpiperazine derivatives were synthesized and evaluated as alpha 1-adrenoceptor antagonists and antihypertensive agents. The study found that structural modifications impacted the therapeutic potency (Chern et al., 1993).

Binding Mechanism with α1A-Adrenoceptor

- The binding mechanism of nine N-phenylpiperazine derivatives with the α1A-adrenoceptor was explored, revealing that hydrogen bonds and electrostatic forces drive the binding. The study aids in understanding drug candidates' binding mechanisms (Zhao et al., 2015).

Applications as Catalysts

- N-phenylpiperazine–Cu(II) complex, supported on polystyrene, was found to be an efficient and reusable catalyst for selective multicomponent reactions, demonstrating potential for organic synthesis applications (Perumgani et al., 2016).

Anticholinergic Activity of Indol-2-Carboxylic Acid Esters

- Indol-2-carboxylic acid esters containing N-phenylpiperazine were synthesized and evaluated for anticholinergic activity. This research contributes to the development of new biologically active compounds (Padrtová et al., 2020).

作用機序

特性

IUPAC Name |

(2S)-2-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRLBGNCLMSNH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

2-Oxo-3-phenyl-piperazine (1.76 g, 10 mmol), in 30 mL of anhydrous THF was added dropwise to a 20 mL (20 mmol) of 1M solution of LiAH4 in THF, and the mixture was stirred at room temperature for 24 h. After workup (water, 20% NaOH addition to destroy excess LiAH4), the mixture was filtered and the filter cake was reextracted with ethyl acetate. The combined organic filtrate and extracts were dried over MgSO4, filtered and evaporated to give an slightly yellow solid that was purified by silica gel column chromatography (CHCl3:MeOH:NH4OH/9:1:0.1). The reduced product was isolated as a colorless solid (960 mg, 6 mmol, 60%). 1H NMR (CDCl3): δ 2.69 (1H, t, J=11.3), 2.85-3.10 (7H, m), 3.76 (1H, br d, J=8.9), 7.21-7.38 (5H, m). mp (free base): 79°-81° C.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

60%

Synthesis routes and methods II

Procedure details

To a solution of 2-phenylpyrazine (11.64 g, 74.53 mmol) in acetic acid (58.2 mL) was added palladium acetate Pd(OAc)2 (2.33 g, 9.94 mmol). The mixture was hydrogenated at 50 psi for 4 h. After the reaction was complete, the catalyst was filtered off and rinsed with a small portion of acetic acid. The filtrate was concentrated under house vacuum to give a brown-black solid which was suspended in deionized water (300 mL) and adjusted to pH 13 with 20% NaOH solution. The product was extracted from aqueous solution with EtOAc (200 mL, 3×), dried over MgSO4, filtered and evaporated to dryness to give 2-phenylpiperazine (7.2 g). An additional 1.6 g of 2-phenylpiperazine was obtained by evaporating the aqueous fraction to a solid and triturating the solid with CH2Cl2. Total yield of 2-phenyl-piperazine was 73%. The crude material was crystallized from EtOAc and hexane for characterization, m.p. 86°-88° C.; FAB MS [M+1]+ 163;

[Compound]

Name

palladium acetate Pd(OAc)2

Quantity

2.33 g

Type

reactant

Reaction Step One

Name

Synthesis routes and methods III

Procedure details

To an ice-cooled stirred suspension of 25. g (0.66 mol) of lithium aluminum hydride in 2.6 liters of anhydrous ether was added in portions over 0.5 hour 30 g (0.17 mol) of 3-phenyl-2-piperazinone. The resulting mixture was heated at reflux for 20 hours and then cooled to 0° C. Isolation of the product by standard methods gave 23 g (83%) of 2-phenylpiperazine as an off-white solid (mp. 83°-85° C.).

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

25

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

83%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)